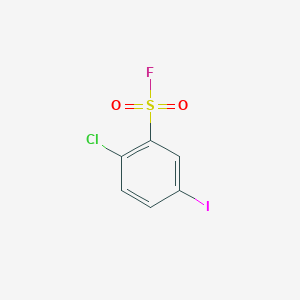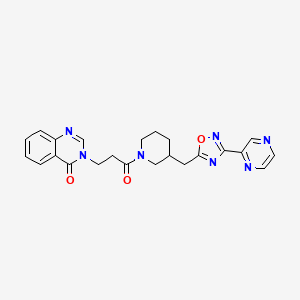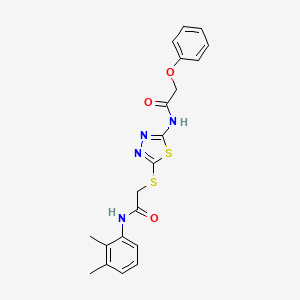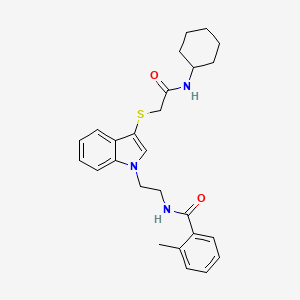![molecular formula C15H15N3O B2592995 N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide CAS No. 2034561-76-5](/img/structure/B2592995.png)
N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([2,3'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide, also known as ML240, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML240 is a potent inhibitor of the transcription factor, nuclear factor-kappa B (NF-κB), which plays a critical role in regulating the immune response, cell proliferation, and apoptosis.
Scientific Research Applications
Coordination Chemistry and Metal Complex Formation
Bipyridine derivatives are renowned for their ability to act as ligands in coordination chemistry. The nitrogen atoms present in the bipyridine moiety can coordinate with metal ions, forming stable complexes . This property is crucial for developing catalysts, photosensitizers, and materials for electronic devices. The specific structure of “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” may offer unique binding properties that could be explored for creating novel metal complexes with potential applications in catalysis or material science.
Supramolecular Chemistry
The bipyridine unit within the compound can engage in non-covalent interactions, such as hydrogen or halogen bonds, leading to the formation of supramolecular structures . These structures have interesting properties and can be used in the design of new materials, sensors, or drug delivery systems. The ability to form stable supramolecular assemblies can be harnessed for creating organized systems at the molecular level.
Biological Activity and Drug Design
Compounds containing bipyridine and cyclopropanecarboxamide moieties have been studied for their biological activities. They can serve as potential inhibitors for enzymes like c-Met kinase, which is implicated in cancer progression . The compound could be synthesized and evaluated for its in vitro inhibitory activities against various cancer cell lines, contributing to the development of new anticancer agents.
Chirality and Enantioselective Applications
The introduction of chirality through ring functionalization or restricted rotation (atropisomery) increases the importance of bipyridine derivatives in asymmetry-based applications . The compound’s structure allows for the possibility of inducing chirality, which can be valuable in pharmaceutical research for developing enantioselective drugs.
Electrochemical Properties and Viologen Synthesis
Bipyridine compounds, upon quaternization of nitrogens, generate viologens known for their good electrochemical properties . These properties are essential in the field of electrochemistry for applications such as redox flow batteries and electrochromic devices. The compound could be modified to explore its potential as a viologen, which could lead to advancements in energy storage and display technologies.
Material Chemistry and Functionalization
The versatility of bipyridine derivatives in material chemistry is well-documented. They can be functionalized to create materials with desired properties . The compound “N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide” could be used as a precursor for synthesizing materials with specific electronic, optical, or mechanical characteristics, which can be applied in various industries ranging from electronics to biotechnology.
properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKNQCYBKYZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)




![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)
![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)


![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)